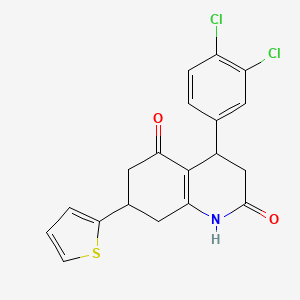

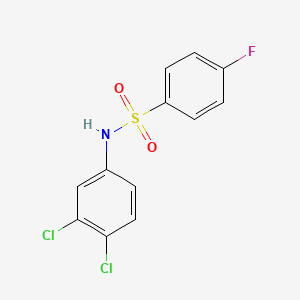

![molecular formula C12H11FN2O3S2 B5572524 4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)

4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide involves multiple steps, including the use of sulfonamide moieties as key intermediates. For instance, Ghorab et al. (2017) synthesized a series of derivatives by starting from specific diketone compounds, indicating the versatility of sulfonamide-based syntheses in producing compounds with antimicrobial activity (Ghorab, Soliman, Alsaid, & Askar, 2017). Additionally, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, highlighting methods relevant to our compound's synthesis (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been analyzed using X-ray crystallography, revealing detailed structural information. Ramazani et al. (2011) presented the single crystal X-ray structure of a closely related compound, demonstrating the potential for detailed structural insights into sulfonamide derivatives (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Research into compounds with the sulfonamide group reveals a variety of chemical reactions and properties. These include their ability to act as antimicrobial agents, with specific compounds showing significant activity against a range of bacteria and fungi (Ghorab et al., 2017). This suggests that our compound of interest may also possess similar properties, pending specific research.

Applications De Recherche Scientifique

Anticancer Activity

Compounds related to "4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide" have been synthesized and evaluated for their anticancer activity. For instance, a series of phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compounds induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Activity

Another area of application is the synthesis of novel sulfonamide derivatives with antimicrobial properties. A study demonstrated the synthesis of compounds carrying the biologically active sulfonamide moiety, displaying interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their utility in combating microbial infections (Ghorab et al., 2017).

Polymer Science

In polymer science, compounds with sulfonamide moieties have been used to develop new materials with promising properties. For example, novel soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showcasing good solubility, high thermal stability, and potential for applications in advanced materials technology (Liu et al., 2013).

Fuel Cell Technology

Sulfonamide derivatives have also found applications in fuel cell technology. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized for fuel cell applications, highlighting the versatility of sulfonamide-containing compounds in creating materials for energy technologies (Kim et al., 2011).

Chemical Sensing

Additionally, sulfonamide compounds have been explored for their use in chemical sensing. A chemosensor based on a coumarin fluorophore demonstrated highly selective detection of Cu2+ and H2PO4−, indicating the potential of sulfonamide derivatives in environmental monitoring and diagnostic applications (Meng et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-3-8(13)5-9/h2-7,15H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYHMLZOHZPFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-fluorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)